Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate
Overview
Description
Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate: is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. This compound is characterized by its unique structure, which includes a methyl group, an amino group, and a trimethylphenyl group attached to an acetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with mesitylene (1,3,5-trimethylbenzene) as the starting material.
Reaction Steps: The process involves the nitration of mesitylene to form 2,4,6-trimethylphenyl nitrate, followed by reduction to produce the corresponding amine.
Acetylation: The amine is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors under controlled conditions to ensure purity and yield.
Purification: The final product is purified through recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. Medicine: It is used in the development of new drugs and therapeutic agents. Industry: The compound finds applications in the manufacturing of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular pathways involved can vary widely based on the final drug formulation.
Comparison with Similar Compounds
Methyl 2-amino-2-(4-methylphenyl)acetate: Similar structure but with a single methyl group on the phenyl ring.
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate: Similar structure but with different positions of the methyl groups on the phenyl ring.
Uniqueness: Methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate is unique due to its specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(14)15-4/h5-6,11H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDAFKBODCDJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(=O)OC)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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